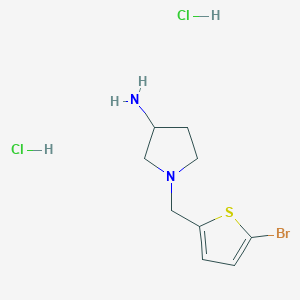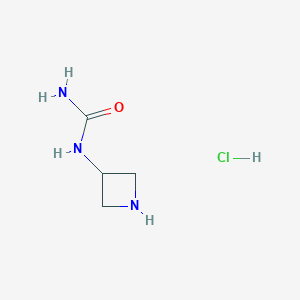
1-(Azetidin-3-yl)urea hydrochloride
Descripción general
Descripción
1-(Azetidin-3-yl)urea hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines
Métodos De Preparación
The synthesis of 1-(Azetidin-3-yl)urea hydrochloride typically involves the following steps:
Synthesis of Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions, aza Paternò–Büchi reactions, or by the ring-opening polymerization of aziridines
Functionalization: The azetidine ring is then functionalized to introduce the urea group.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its solubility and stability.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production .
Análisis De Reacciones Químicas
1-(Azetidin-3-yl)urea hydrochloride undergoes various types of chemical reactions, including:
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines with various applications.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum complexes, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include functionalized azetidines, polyamines, and various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)urea hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1-(Azetidin-3-yl)urea hydrochloride can be compared with other similar compounds such as:
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
azetidin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O.ClH/c5-4(8)7-3-1-6-2-3;/h3,6H,1-2H2,(H3,5,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYKSJORSPNMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


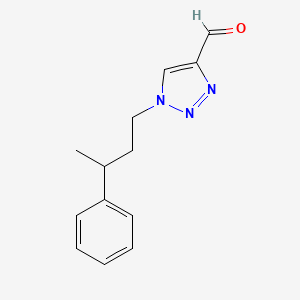


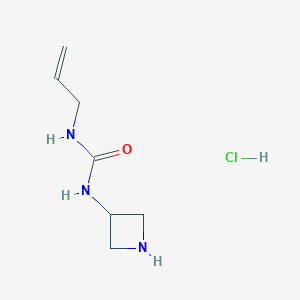
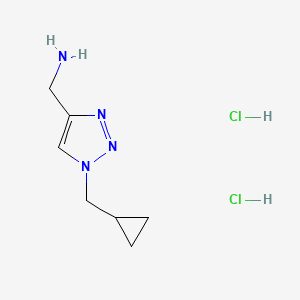

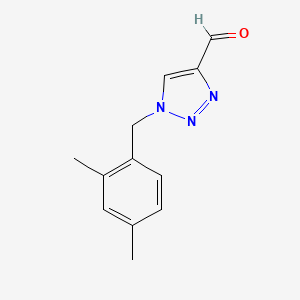

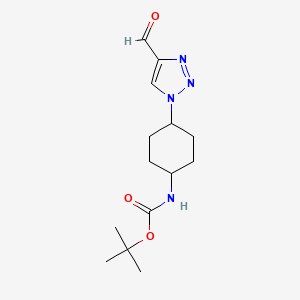
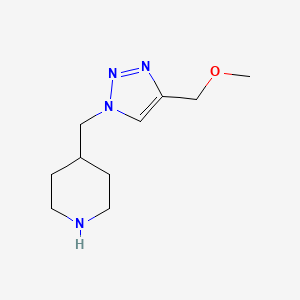
![5-methoxy-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480629.png)
![[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1480630.png)
